N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound is a triazoloquinazoline derivative featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. The structure includes a 3-phenyl substituent and an N-[(2-methoxyphenyl)methyl]amine side chain. The 2-methoxyphenylmethyl group may enhance solubility and modulate electronic properties, while the phenyl ring at position 3 contributes to steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-29-20-14-8-5-11-17(20)15-24-22-18-12-6-7-13-19(18)28-23(25-22)21(26-27-28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHAESSOLNHETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazoloquinazoline derivatives, including N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, typically involves the fusion of triazole and quinazoline rings. One common method involves the treatment of hydrazine hydrate with appropriate aldehydes in ethanol . Another approach involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline with different aryl amines .
Industrial Production Methods
Industrial production methods for triazoloquinazoline derivatives often involve scalable synthetic protocols that ensure high yield and purity. These methods may include one-pot reactions and the use of transition-metal-free strategies to construct the desired compounds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine in inhibiting specific cancer-related proteins. For instance, research focusing on polo-like kinase 1 (Plk1), a protein involved in cell division and often deregulated in cancers, has shown that derivatives of quinazoline can effectively inhibit Plk1 activity. The structure–activity relationship (SAR) studies indicated that modifications to the compound could enhance its inhibitory effects on Plk1, suggesting its potential as a lead compound for developing new anticancer agents .
| Compound | Target | Inhibition Activity |
|---|---|---|
| This compound | Plk1 | High affinity (Kd ~ 450 nM) |
Antihistaminic Properties
Another area of application is the antihistaminic activity of compounds related to quinazoline derivatives. A study demonstrated that certain quinazoline derivatives exhibited significant protection against histamine-induced bronchospasm in animal models. The findings suggest that these compounds could serve as a new class of H1-antihistamines with reduced sedative effects compared to traditional agents .
| Compound | Effectiveness | Sedation Rate |
|---|---|---|
| Compound OT5 (related) | 71.70% protection | 7% sedation |
Neurological Applications
The adenosine A2A receptor has been identified as a therapeutic target for neurodegenerative diseases and cancer. Quinazoline derivatives have emerged as promising candidates for developing A2A receptor antagonists. New derivatives designed with specific substitutions have shown enhanced antagonist activity and solubility properties, indicating their potential use in treating conditions such as Parkinson's disease .
| Derivative | Target | Affinity (Ki) |
|---|---|---|
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | A2A receptor | 20 nM |
Antiviral Activity
Emerging research suggests that N-heterocycles like quinazolines may also have antiviral properties. Some studies have reported on their effectiveness against various viral infections, indicating a broad spectrum of biological activity that warrants further investigation .
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound has been shown to exhibit kinase inhibitory activities, which can interfere with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazoloquinazolines are structurally distinct from triazolopyrimidines and pyrazoloquinazolines due to differences in fused ring systems:
- Triazolo[1,5-a]quinazoline vs. For example, triazolopyrimidines in showed antimalarial activity (e.g., compound 93, IC₅₀ = 12 nM against Plasmodium falciparum), whereas triazoloquinazolines like the target compound may target larger binding pockets .
- Pyrazolo[1,5-a]quinazoline : describes N-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]quinazolin-5-amine , which replaces the triazole ring with a pyrazole. This reduces hydrogen-bonding capacity but increases hydrophobicity, as reflected in its molecular mass (308.769 g/mol) compared to the target compound’s estimated mass (~440 g/mol) .
Substituent Effects
Key substituents influence bioactivity and physicochemical properties:
- Electron-Withdrawing Groups (EWGs) : Chlorophenyl substituents (e.g., compounds 93–99 in ) enhance stability and receptor affinity via halogen bonding .
- Methoxy Groups : The 2-methoxy group in the target compound may improve metabolic stability compared to ethoxy derivatives (e.g., ’s N-[2-(3,4-diethoxyphenyl)ethyl] analog) .
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential against various diseases.
1. Targeting Kinases
Recent studies have indicated that compounds similar to this compound may act as inhibitors of key kinases involved in cancer progression. For instance, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .
2. Induction of Apoptosis
Research indicates that this compound may induce apoptosis in cancer cells. In vitro studies demonstrated that derivatives bearing similar structures could halt the cell cycle at the G1 phase and significantly increase apoptotic markers such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels in HCT-116 colon cancer cells .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | Apoptosis induction via EGFR inhibition |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest and apoptosis |
| MCF7 (Breast Cancer) | 20.0 | Inhibition of VEGFR signaling |
Case Study 1: EGFR and VEGFR Inhibition
In a recent study involving quinazoline derivatives similar to our compound, it was found that these compounds inhibited EGFR with IC50 values in the sub-micromolar range. This suggests that this compound could exhibit similar properties .
Case Study 2: Effect on Apoptotic Pathways
Another investigation highlighted the ability of triazole derivatives to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cell lines. This dual action enhances their potential as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
